molecular formula C8H15N4O14P3 B1195183 Ribavirin 5'-triphosphate CAS No. 63142-71-2

Ribavirin 5'-triphosphate

Cat. No.: B1195183
CAS No.: 63142-71-2
M. Wt: 484.14 g/mol
InChI Key: MMJOCKKLRMRSEQ-AFCXAGJDSA-N
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Description

Room-Temperature Phosphorescence (RTP) compounds are a class of materials that exhibit phosphorescence at ambient conditions. Unlike traditional phosphorescent materials that require low temperatures to emit light, RTP compounds can emit light from their triplet excited states at room temperature. This unique property makes them highly valuable for various applications in industry, medicine, and daily life .

Mechanism of Action

Target of Action

Ribavirin 5’-triphosphate (RTP) is a unique guanosine analog with broad-spectrum activity against many RNA and DNA viruses . It primarily targets viral RNA synthesis and viral mRNA capping . The compound’s primary targets are the RNA-directed RNA polymerase (RdRp) and the adenosine kinase . RdRp is essential for RNA genome replication , while adenosine kinase is involved in the activation of ribavirin .

Mode of Action

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . It is phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites .

Biochemical Pathways

Ribavirin exerts extensive perturbation of cellular and viral gene expression . It interferes with the synthesis of viral mRNA , leading to marked changes in the balance of intracellular nucleotide concentrations . This inhibition of inosine monophosphate dehydrogenase (IMPDH) has been observed to occur even at relatively low ribavirin concentrations .

Pharmacokinetics

Ribavirin has a mean bioavailability of 52% ± 22%, and a mean half-life . After activation and function, ribavirin undergoes two metabolic pathways where it is reversibly phosphorylated or degraded via deribosylation and amide hydrolysis .

Result of Action

The addition of ribavirin to IFN-α-based therapy markedly improved the likelihood of achieving a cure . This is also referred to as a sustained virologic response . A vigorous, multispecific T-cell response is seen in the majority of patients who clear their HCV infections .

Action Environment

The impact of ribavirin on divergent cellular and viral pathways may be concentration-dependent . Environmental factors that could influence the compound’s action, efficacy, and stability include the concentration of ribavirin and the presence of other antiviral treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RTP compounds often involves the incorporation of heavy atoms or the creation of rigid molecular environments to enhance intersystem crossing and suppress non-radiative decay. Common synthetic methods include:

Industrial Production Methods: Industrial production of RTP compounds typically involves large-scale crystallization processes and the use of advanced materials engineering techniques to ensure consistent quality and performance. The use of thermoplastic resins and additives is common to produce RTP compounds optimized for various applications .

Chemical Reactions Analysis

Types of Reactions: RTP compounds undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products of these reactions are typically modified RTP compounds with altered emission spectra and lifetimes .

Scientific Research Applications

RTP compounds have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N4O14P3/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(24-8)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H,21,22)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJOCKKLRMRSEQ-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212490
Record name Ribavirin 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63142-71-2
Record name Ribavirin triphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63142-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIBAVIRIN TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6L2VRY2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ribavirin triphosphate (RTP) primarily targets viral RNA-dependent RNA polymerases (RdRps), acting as a mutagenic nucleoside analog. [, , , , ] Once incorporated into the nascent RNA strand by the viral RdRp, RTP can base pair with either cytidine or uridine, leading to an increase in transition mutations during viral replication. [, , ] This increased mutation rate can ultimately result in viral error catastrophe, where the accumulation of deleterious mutations impairs viral fitness and leads to reduced viral replication. [, , ]

A: Yes, studies suggest RTP may also inhibit viral RNA guanylyltransferase and (guanine-7N-)-methyltransferase, enzymes involved in viral mRNA capping. [] Inhibition of these enzymes disrupts the formation of the 5'-cap structure, impacting mRNA stability and translation, further contributing to reduced viral protein synthesis and replication. []

A: Ribavirin triphosphate's triazole base can mimic the conformation of purine ribonucleosides like inosine and guanosine. [] This structural similarity allows RTP to bind to the active site of RdRps, competing with natural substrates like guanosine triphosphate (GTP). [, ]

A: Ribavirin monophosphate (RMP), a metabolite of ribavirin, has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), a host enzyme involved in guanosine triphosphate (GTP) biosynthesis. [, , ] Inhibition of IMPDH can lead to a depletion of intracellular GTP pools, potentially affecting both viral and cellular processes. [, ]

ANone: Unfortunately, the provided research abstracts do not contain detailed spectroscopic data for ribavirin triphosphate. Please consult chemical databases or literature specifically focused on the compound's spectroscopic properties for this information.

ANone: The molecular formula of ribavirin triphosphate is C8H12N4O14P3. Its molecular weight is 476.14 g/mol.

ANone: The provided research abstracts primarily focus on the biological activity and mechanisms of action of ribavirin triphosphate rather than its material compatibility or stability in various conditions. Further investigation into material science literature or specific chemical stability databases may provide more information on this aspect.

ANone: Ribavirin triphosphate itself is not generally considered to have catalytic properties. Its role as a substrate for viral and cellular enzymes is central to its antiviral activity, but it does not directly catalyze reactions in the same way that enzymes do.

A: Computational approaches like molecular docking and molecular dynamics simulations can be used to investigate the interactions between ribavirin triphosphate and its target enzymes, such as viral RdRps. [] These simulations can provide insights into the binding affinity, binding modes, and potential structural modifications that may influence the efficacy of ribavirin triphosphate and guide the design of novel antiviral compounds. []

A: Modifications to the ribose moiety of ribavirin triphosphate have been explored to assess their impact on activity against HCV polymerase. [] Derivatives with modifications at the 2'- and 3'-positions of the ribose showed varying degrees of inhibitory activity against the HCV enzyme. [] Notably, the 2'-deoxyribavirin analog demonstrated effectiveness in vitro and was successfully phosphorylated by nucleoside diphosphate kinase. []

ANone: While the provided abstracts don't specifically address this, modifications to the triazole base could potentially impact the compound's ability to mimic natural purine nucleosides and interact with target enzymes.

ANone: The research provided does not delve into the specific stability challenges or formulation strategies for ribavirin triphosphate.

ANone: The provided research articles primarily focus on the scientific aspects of ribavirin triphosphate rather than regulatory frameworks. Specific SHE regulations can vary depending on the location and intended use of the compound. Consulting relevant regulatory agencies and safety data sheets is crucial for ensuring compliance and safe handling practices.

A: Ribavirin is a prodrug that undergoes intracellular phosphorylation to form active metabolites, including ribavirin triphosphate (RTP). [, , ] RTP accumulates in red blood cells, and its concentration in these cells has been associated with both treatment outcome and the development of anemia. [, ] Studies have suggested that there may be a therapeutic window for RBV-MP in patients with HCV genotype 1 receiving sofosbuvir plus ribavirin, highlighting the potential for personalized ribavirin dosing in interferon-free regimens. []

A: Ribavirin triphosphate's antiviral activity has been demonstrated in various in vitro systems, including cell-free assays with purified viral polymerases and cell culture models using different RNA viruses. [, , ] For instance, RTP effectively inhibits influenza virus RNA polymerase activity in a cell-free system, competing with natural nucleoside triphosphates. [] In cell culture, ribavirin has shown efficacy against a range of RNA viruses, including poliovirus, foot-and-mouth disease virus, and hepatitis C virus (HCV). [, , ] Notably, the combination of ribavirin with interferon-α has been a cornerstone of HCV therapy. []

A: Yes, mouse models have been used to study ribavirin's pharmacokinetics, tissue distribution, and efficacy against viruses like murine hepatitis virus. [] For example, one study showed that a liver-targeted ribavirin conjugate achieved a higher liver-to-erythrocyte concentration ratio compared to free ribavirin, suggesting a potential strategy for reducing ribavirin-induced anemia. []

A: While ribavirin has a high barrier to resistance compared to other antiviral drugs, resistance mutations have been identified in vitro. A study on foot-and-mouth disease virus (FMDV) showed that a single amino acid substitution (M296I) in the viral polymerase conferred decreased sensitivity to ribavirin. [] The mutant polymerase displayed a reduced capacity to utilize ribavirin triphosphate as a substrate, suggesting that the mutation directly affects the enzyme's interaction with the drug. []

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